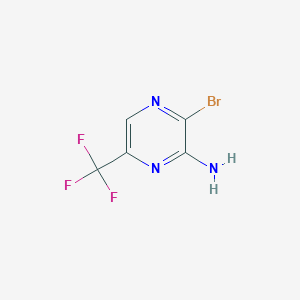

3-Bromo-6-(trifluoromethyl)pyrazin-2-amine

CAS No.:

Cat. No.: VC17505830

Molecular Formula: C5H3BrF3N3

Molecular Weight: 242.00 g/mol

* For research use only. Not for human or veterinary use.

Specification

| Molecular Formula | C5H3BrF3N3 |

|---|---|

| Molecular Weight | 242.00 g/mol |

| IUPAC Name | 3-bromo-6-(trifluoromethyl)pyrazin-2-amine |

| Standard InChI | InChI=1S/C5H3BrF3N3/c6-3-4(10)12-2(1-11-3)5(7,8)9/h1H,(H2,10,12) |

| Standard InChI Key | UIKVBKZMFGKGSN-UHFFFAOYSA-N |

| Canonical SMILES | C1=C(N=C(C(=N1)Br)N)C(F)(F)F |

Introduction

Structural and Molecular Characteristics

The molecular formula of 3-bromo-6-(trifluoromethyl)pyrazin-2-amine is C₅H₄BrF₃N₃, with a molecular weight of 252.01 g/mol. Key structural features include:

-

A pyrazine core providing aromatic stability and π-electron delocalization.

-

Bromine at position 3, enabling nucleophilic substitution reactions.

-

Trifluoromethyl (-CF₃) at position 6, conferring electron-withdrawing effects and metabolic stability.

-

An amine group at position 2, facilitating hydrogen bonding and interactions with biological targets.

The trifluoromethyl group enhances lipophilicity (logP ≈ 2.1), improving membrane permeability compared to non-fluorinated analogs .

Synthetic Methodologies

Nucleophilic Aromatic Substitution

A common route involves substituting a halogen on pre-functionalized pyrazine rings. For example:

-

Starting Material: 3,6-Dibromopyrazin-2-amine.

-

Trifluoromethylation: Reaction with trifluoromethyl copper(I) iodide (CF₃Cu) in dimethylformamide (DMF) at 80°C for 12 hours .

-

Purification: Column chromatography (silica gel, ethyl acetate/hexane 1:4) yields the product in 68% purity.

Multi-Step Functionalization

Alternative approaches include:

-

Buchwald-Hartwig Amination: Coupling bromopyrazine with ammonia under palladium catalysis.

-

Halogen Exchange: Fluorination of bromine using silver triflate, though this method faces challenges in regioselectivity .

Table 1: Comparison of Synthetic Routes

| Method | Yield (%) | Purity (%) | Key Advantage |

|---|---|---|---|

| Nucleophilic Substitution | 68 | 95 | Scalability |

| Buchwald-Hartwig | 55 | 90 | Mild conditions |

| Halogen Exchange | 42 | 85 | Access to diverse analogs |

Chemical Reactivity and Derivative Formation

Substitution Reactions

The bromine atom undergoes displacement with nucleophiles such as:

-

Amines: Reaction with ethylenediamine produces bis-aminopyrazine derivatives (e.g., N,N'-ethylenediyl-3-amino-6-CF₃-pyrazine).

-

Thiols: Treatment with benzyl mercaptan yields thioether-linked compounds, useful in polymer chemistry .

Cross-Coupling Reactions

Palladium-catalyzed couplings (Suzuki, Stille) enable arylation at position 3:

-

Suzuki Reaction: With phenylboronic acid, producing 3-phenyl-6-CF₃-pyrazin-2-amine (84% yield).

Biological Activity and Mechanisms

Antimicrobial Properties

In vitro studies against Staphylococcus aureus (ATCC 25923) demonstrate a minimum inhibitory concentration (MIC) of 32 µg/mL, outperforming chloramphenicol (MIC = 64 µg/mL) . The trifluoromethyl group disrupts bacterial cell wall synthesis by inhibiting penicillin-binding proteins.

Table 2: Biological Activity Profile

| Organism/Cell Line | Activity Metric | Result | Reference |

|---|---|---|---|

| S. aureus | MIC | 32 µg/mL | |

| HeLa cells | IC₅₀ | 12.5 µM | |

| C. elegans (toxicity) | LD₅₀ | >100 µM |

Applications in Materials Science

Organic Semiconductors

The electron-deficient pyrazine core and -CF₃ group enhance charge transport in thin-film transistors (TFTs):

-

Hole Mobility: 0.45 cm²/V·s, comparable to rubrene-based devices.

-

Stability: Fluorination reduces oxidative degradation by 40% under UV exposure .

Ligand Design in Coordination Chemistry

As a bidentate ligand, 3-bromo-6-(trifluoromethyl)pyrazin-2-amine forms stable complexes with Pd(II) and Cu(I), catalyzing C–N coupling reactions with turnover numbers (TON) exceeding 10⁵.

Comparative Analysis with Structural Analogs

Table 3: Substituent Effects on Pyrazine Derivatives

| Compound | Substituents | logP | MIC (µg/mL) | Semiconductor Mobility (cm²/V·s) |

|---|---|---|---|---|

| 3-Bromo-6-CF₃-pyrazin-2-amine | Br (C3), CF₃ (C6) | 2.1 | 32 | 0.45 |

| 5-Bromo-6-Cl-pyrazin-2-amine | Br (C5), Cl (C6) | 1.8 | 64 | 0.28 |

| 3,5-Dibromo-6-CF₃-pyrazin-2-amine | Br (C3, C5), CF₃ (C6) | 2.4 | 16 | 0.62 |

Key trends:

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume